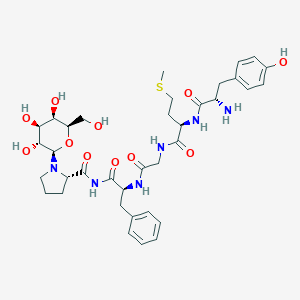

Mpg-enkephalinamide

Description

Properties

CAS No. |

113350-05-3 |

|---|---|

Molecular Formula |

C36H50N6O11S |

Molecular Weight |

774.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1 |

InChI Key |

DCANYFWGGDUEFG-NWARPHERSA-N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Isomeric SMILES |

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Other CAS No. |

113350-05-3 |

Synonyms |

2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl- enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl- MPG-enkephalinamide |

Origin of Product |

United States |

Ii. Chemical Synthesis Methodologies and Structural Modifications of Enkephalinamide Derivatives

Solid-Phase Peptide Synthesis Approaches for Enkephalinamide Analogs

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and peptidomimetic chemistry, allowing for the efficient and controlled assembly of amino acid chains. iris-biotech.denih.gov In SPPS, the growing peptide is anchored to an insoluble resin support, while reagents are added in solution, facilitating purification by simple filtration and washing. iris-biotech.de This method's repetitive nature lends itself well to automation. iris-biotech.de

Two primary strategies dominate SPPS: the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes. americanpeptidesociety.org Both involve the use of protecting groups to prevent unwanted reactions at the N-terminus of the amino acid being added to the peptide chain. americanpeptidesociety.org

The Fmoc strategy utilizes a base-labile protecting group, which is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.edu This method is widely favored due to its mild deprotection conditions. iris-biotech.deamericanpeptidesociety.org In contrast, the Boc strategy employs an acid-labile protecting group, which requires strong acids like trifluoroacetic acid (TFA) for removal. americanpeptidesociety.orggoogle.com While the Boc method was developed earlier, the harsh acidic conditions can sometimes lead to peptide degradation. iris-biotech.deamericanpeptidesociety.org However, Boc-based synthesis remains relevant for specific applications, such as for sequences prone to racemization under the basic conditions of the Fmoc strategy. americanpeptidesociety.org

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For instance, the synthesis of Leu-enkephalinamide has been successfully achieved using both Fmoc and Boc strategies. ub.edunih.gov Some syntheses may even employ a mixed approach, using both Boc and Fmoc protected amino acids on a Merrifield resin. google.com

| Strategy | Protecting Group | Deprotection Condition | Key Advantages | Key Disadvantages |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., piperidine) | Mild conditions, compatible with automation | Potential for racemization with certain amino acids |

| Boc | tert-butyloxycarbonyl | Strong Acid (e.g., TFA) | Useful for sequences prone to racemization | Harsh conditions can degrade the peptide |

In recent years, there has been a significant push towards developing more environmentally friendly methods for peptide synthesis, a field often referred to as "green chemistry". mdpi.comejcmpr.com A primary focus of this initiative is the reduction or replacement of hazardous organic solvents commonly used in SPPS, such as DMF. mdpi.comrsc.org Water, being non-toxic, non-flammable, and readily available, is considered the greenest solvent alternative. mdpi.comresearchgate.net

One innovative approach involves the use of water-dispersible nanoparticles of Fmoc- or Boc-protected amino acids. nih.govresearchgate.netrsc.org These nanoparticles can be effectively used for peptide synthesis in aqueous media, overcoming the poor water solubility of traditional protected amino acids. nih.govresearchgate.net For example, Leu-enkephalinamide has been synthesized in water using this nanoparticle technology, achieving high yields and purity. nih.govresearchgate.netresearchgate.net Microwave irradiation can also be employed to accelerate the coupling reactions in water-based SPPS. researchgate.net

Other green solvents being explored as alternatives to DMF include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.comrsc.org The synthesis of an Aib-enkephalin pentapeptide has been successfully demonstrated using 2-MeTHF. mdpi.comacs.org Biocatalysis, which utilizes enzymes to catalyze reactions in aqueous environments, also represents a promising green chemistry approach. mdpi.com

Peptidomimetic Design Principles for Enkephalinamide-Based Compounds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and bioavailability. wikipedia.orgrsc.org The design of enkephalinamide-based peptidomimetics involves various strategies aimed at modifying the peptide structure while retaining its essential biological activity. nih.gov

Modifying the peptide backbone is a common strategy to create more stable and conformationally restricted analogs. nih.gov This can involve replacing amide bonds with isosteres like esters or trans-olefins. nih.govnih.gov For example, replacing the fourth amide bond in Leu-enkephalin with an ester or an N-methyl amide did not significantly reduce its biological activity. nih.gov

Introducing conformational constraints can lock the peptide into its bioactive conformation, leading to increased potency and receptor selectivity. nih.govumich.edu This is often achieved through cyclization, for instance, by forming a disulfide bridge between cysteine or penicillamine (B1679230) residues. umich.edunih.govnih.gov These cyclic analogs, such as [D-Pen2, L-Cys5]enkephalinamide and [D-Pen2, D-Cys5]enkephalinamide, exhibit high selectivity for the delta-opioid receptor. nih.govnih.govcapes.gov.br The incorporation of conformationally constrained amino acids, like Freidinger lactams, is another effective method to restrict the peptide's flexibility. researchgate.net

Another approach in peptidomimetic design is to replace the peptide backbone entirely with a non-peptidic scaffold that can correctly orient the essential pharmacophoric groups. researchgate.netupc.edu This strategy aims to create small molecules that mimic the biological activity of the parent peptide but possess better pharmacokinetic properties. upc.edu

The design of these mimics often starts with a computational model of the peptide's active conformation. researchgate.net For instance, a trans-perhydronaphthalene scaffold has been used as a template to mimic a proposed β-turn conformation of methionine-enkephalin. researchgate.net The key functional groups of the peptide are then appended to this scaffold. researchgate.net Other non-peptidic structures, such as those based on pyridine, have also been explored as scaffolds for peptidomimetics. diva-portal.org The development of non-peptide mimics has led to the discovery of potent and selective opioid receptor ligands. nih.gov

Hybrid structures combine elements of peptides with other chemical moieties to create multifunctional ligands. mdpi.comacs.org This approach aims to design molecules that can interact with multiple targets simultaneously, potentially leading to improved therapeutic profiles. nih.gov

For example, enkephalin-like tetrapeptides have been linked to non-peptidic moieties, such as an N-phenyl-N-piperidin-4-yl-propionamide group, at the C-terminus. nih.govnih.gov This modification not only increased plasma stability but also resulted in ligands with mixed mu- and delta-opioid receptor agonism and, in some cases, kappa-opioid receptor antagonism. nih.govnih.gov Another strategy involves conjugating enkephalins with other molecules, like sugars (glycosylation), to improve their ability to cross the blood-brain barrier. acs.org The design of such multifunctional ligands is a promising avenue for developing novel therapeutics for conditions like chronic pain. nih.gov

Targeted Structural Derivatization Strategies

Targeted derivatization involves the precise chemical alteration of the enkephalinamide backbone to improve its pharmacological profile. These modifications are designed to protect the peptide from degradation by peptidases and to enhance its affinity and selectivity for specific opioid receptors.

The N-terminus of enkephalins is particularly susceptible to cleavage by aminopeptidases, representing a primary route of inactivation. Consequently, modifications at this terminus are a critical strategy for enhancing the stability and efficacy of enkephalinamide analogs. Common modifications include acylation and alkylation of the N-terminal amino group of tyrosine.

N-terminal acylation, such as acetylation, has been shown to significantly increase the proteolytic stability of enkephalins. nih.govnih.gov Acetylation removes the positive charge at the N-terminus, which can mimic the state of a native protein and render the peptide less susceptible to degradation by exopeptidases. biosynth.comsigmaaldrich.com For instance, N-terminal acetylation of both Met-enkephalin and Leu-enkephalin confers substantial resistance to aminopeptidase (B13392206) M, with less than 10% of the acetylated peptides being hydrolyzed after 30 minutes. nih.gov However, this modification can also impact receptor interaction. The Nα-acetyl form of β-endorphin, for example, displays no specific affinity for brain opiate receptors. nih.gov

A variety of acyl groups have been explored to optimize the properties of Leu-enkephalin analogs. Studies have shown that the size and nature of the acyl group are crucial for receptor binding affinity. For example, among a series of N-acyl-Leu-ENK esters, the N-pivaloyl analog (KK-102) demonstrated the highest relative binding affinity (70%) to the delta opioid receptor (DOR), outperforming analogs with smaller (N-acetyl) or larger (N-pentenoyl, N-hexanoyl) alkyl groups. mdpi.com This suggests an optimal size for the hydrophobic moiety at the N-terminus to maintain effective receptor interaction.

N-terminal alkylation has also been investigated. Methylation of the terminal amino group of Met-enkephalin has little effect on potency in the guinea pig ileum (GPI) assay, whereas it increases the potency of Leu-enkephalin. annualreviews.org However, in the mouse vas deferens (MVD) assay, N-methylation tends to decrease the potency of both enkephalins. annualreviews.org It has been noted that preserving the positive charge at the N-terminus through methods like reductive alkylation can lead to higher bioactivity compared to acylation, which neutralizes the charge. rsc.org

| Analog | N-Terminal Modification | Relative DOR Binding Affinity (%) vs. Leu-ENK | Reference |

|---|---|---|---|

| KK-14 | N-acetyl | ~30-60 | mdpi.com |

| KK-102 | N-pivaloyl | 70 | mdpi.com |

| KK-105 | N-pentenoyl | ~30-60 | mdpi.com |

| KK-93 | N-hexanoyl | ~30-60 | mdpi.com |

| KK-108 | N-octanoyl | ~30-60 | mdpi.com |

| KK-81 | N-phenylacetyl | Reduced vs. KK-102 | mdpi.com |

| KK-82 | N-tolylacetyl | Reduced vs. KK-102 | mdpi.com |

| KK-112 | N-cyclohexanoyl | Reduced vs. KK-102 | mdpi.com |

Modifications at the C-terminus of enkephalins, primarily through amidation and esterification, are crucial for enhancing stability against carboxypeptidases and modulating receptor selectivity. ias.ac.inresearchgate.net The C-terminal amide is a common feature in many biologically active peptides and is often essential for their activity. acs.orgcreative-peptides.com

Amidation of the C-terminal carboxyl group neutralizes its negative charge, which can improve peptide stability and alter hydrogen bonding patterns, thereby influencing receptor binding. researchgate.net For many neuropeptides, the replacement of the C-terminal amide with a carboxylic acid leads to a significant reduction in receptor binding affinity. acs.org In enkephalin analogs, C-terminal amidation has been shown to increase resistance to enzymatic degradation. ias.ac.in For example, the conversion of the terminal carboxy group to an amide in analogs like Tyr-D-Ala-Gly-Phe-Met-NH2 protects the C-terminus from the action of carboxypeptidases. ias.ac.in This modification, particularly when combined with N-terminal modifications, can lead to potent and systemically active analogs. ias.ac.in

C-terminal esterification is another strategy employed to modify enkephalin analogs. The addition of an alkyl ester can increase the hydrophobicity of the peptide, which may enhance its ability to cross cell membranes. nih.gov C-terminal esters can also function as prodrugs; they are susceptible to cleavage by endogenous esterases, which can release the bioactive carboxylic acid form of the peptide within the target tissue. researchgate.netnih.govnih.gov The synthesis of peptides with C-terminal esters can be achieved using solid-phase peptide synthesis (SPPS) with specific anchoring strategies. nih.gov

The nature of the C-terminal modification can also influence the selectivity of the analog for different opioid receptor subtypes. For example, modifications at the C-terminus appear to be a primary determinant of selectivity between µ- and δ-opioid receptors. nih.gov The introduction of a Proline residue at the C-terminus has been observed to enhance antinociceptive activity without a corresponding increase in receptor affinity, suggesting a potentiation of activity through a yet-to-be-elucidated mechanism. nih.gov

Glycosylation, the attachment of sugar moieties to the peptide backbone, is a powerful strategy to improve the drug-like properties of enkephalinamides. This modification can enhance stability, increase water solubility, improve membrane permeability, and facilitate transport across the blood-brain barrier. frontiersin.orgplos.orgresearchgate.net Glycosylation can be achieved through N-linked, O-linked, or C-linked attachments.

O-linked glycosylation is a common strategy where a sugar is attached to the hydroxyl group of a serine, threonine, or tyrosine residue. nih.gov For example, the glycosylated hexapeptide H-Tyr-D-Thr-Gly-Phe-Ile-Ser(β-D-Glc)-NH2 demonstrated increased metabolic stability and enhanced systemic antinociceptive activity. mdpi.com Further modification with disaccharides like β-lactose or β-melibiose can lead to even more potent compounds. mdpi.com Studies have shown that disaccharide derivatives of enkephalins are often more potent than their monosaccharide counterparts following peripheral administration. frontiersin.org The position of the sugar moiety is critical; for instance, glycosylation at the Thr4 position in dermorphin (B549996) analogs can dramatically reduce activity. mdpi.com

N-linked glycosylation involves the attachment of a glycan to the side-chain amide of an asparagine residue. wikipedia.org The synthesis of N-linked glycopeptides can be accomplished using SPPS with glycosylated amino acid building blocks or through enzymatic methods. nih.gov Convergent synthesis strategies, where a peptide fragment is coupled to a glycosylamine, have also been developed. frontiersin.orgfrontiersin.org

Glycosylation can also enable targeted drug delivery. For instance, enkephalin analogs glycosylated with a terminal galactose moiety can bind to the asialoglycoprotein receptor (ASGPR), which is present on hepatocytes. plos.org A study demonstrated that a trisaccharide-modified enkephalin (Gal-Lac-Enk) showed a two-fold improvement in binding to the ASGPR compared to the monosaccharide-modified version. plos.org

| Compound | Modification | Key Finding | Reference |

|---|---|---|---|

| H-Tyr-d-Thr-Gly-Phe-Leu-Ser(β-d-Glc)-CONH₂ | C-terminal O-linked glycosylation with glucose | Increased potency more than 3-fold via icv administration compared to unglycosylated peptide. | acs.org |

| Gal-Lac-Enk | N-terminal glycosylation with a trisaccharide | Improved binding to asialoglycoprotein receptor (KD = 91 µM) and increased permeability. | plos.org |

| Lac-Enk | N-terminal glycosylation with lactose | Lower binding affinity to ASGPR (KD = 211.3 µM) compared to the trisaccharide analog. | plos.org |

| [D-Met², Pro⁵]-enkephalinamide glycosides | O-glycosylation with β-Glucose, β-Galactose, α-Mannose, β-Lactose, or β-Cellobiose | The nature of the sugar moiety had a minor role in determining opioid receptor binding affinity. | nih.gov |

The incorporation of non-natural or non-proteinogenic amino acids into the enkephalinamide sequence is a cornerstone of modern peptidomimetic design. mdpi.com This strategy is primarily aimed at increasing resistance to enzymatic degradation and constraining the peptide's conformation to favor a bioactive state. biopharmaspec.com

One of the most successful approaches has been the substitution of the Gly² residue with a D-amino acid, such as D-alanine. royalsocietypublishing.org This single modification significantly enhances stability against aminopeptidases, which are a primary cause of enkephalin degradation. biopharmaspec.comroyalsocietypublishing.org The resulting analog, [D-Ala²]-Met-enkephalinamide (DAMA), is a potent and long-lasting analgesic. capes.gov.br The increased potency is attributed to both enhanced stability and the stabilization of a favorable peptide conformation for receptor binding. royalsocietypublishing.org

Various D-amino acids have been incorporated at different positions to probe structure-activity relationships. For example, in a series of enkephalinamide analogs, substitution at position 2 with D-Ala, D-Phe, or D-Val led to a 10 to 20-fold increase in activity. ias.ac.in The analog [D-Nva², D-Met⁵]-enkephalinamide was found to be approximately 82 times more active than morphine in the GPI assay. ias.ac.in However, the stereochemistry is crucial, as substituting a D-amino acid for an L-amino acid at certain positions can lead to a loss of activity. ias.ac.in

Other non-natural amino acids have also been utilized to enhance pharmacological properties. The incorporation of conformationally constrained amino acids can fine-tune the selectivity of the peptide. For instance, the substitution of Tyr¹ with Dmt (2',6'-dimethyltyrosine) and position 2 with the highly hydrophobic and constrained D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in tetrapeptide analogs resulted in very potent opioid ligands. nih.gov The combination of Dmt at position 1, D-Tic at position 2, and a fluorinated phenylalanine at position 4 led to an analog with a 338-fold increase in binding affinity for the κ-opioid receptor (KOR). nih.gov

| Analog | Non-Natural Amino Acid Substitution | Biological Activity Highlight | Reference |

|---|---|---|---|

| [D-Ala², Met⁵]-enkephalinamide | Gly² → D-Ala² | Potent, long-lasting analgesic due to increased stability. | capes.gov.br |

| [D-Nva², D-Met⁵]-enkephalinamide | Gly² → D-Nva², Met⁵ → D-Met⁵ | ~82 times more active than morphine in GPI assay. | ias.ac.in |

| [D-Ala², D-Leu⁵]-enkephalin | Gly² → D-Ala², Leu⁵ → D-Leu⁵ | Highly active in MVD, GPI, and rat brain opiate receptor assays. | royalsocietypublishing.org |

| Dmt-D-Tic-Gly-Phe(4-F)-DPP | Tyr¹ → Dmt, Ala² → D-Tic, Phe⁴ → Phe(4-F) | 338-fold increase in KOR binding affinity. | nih.gov |

Iii. Molecular Pharmacology and Receptor Recognition of Enkephalinamide Analogs

Opioid Receptor Subtype Binding Profiles

Enkephalinamides, like their parent compounds, primarily exert their effects through interactions with the classical opioid receptors: mu (μ), delta (δ), and kappa (κ). abbexa.comfrontiersin.org Some analogs also show affinity for the non-classical zeta (ζ) opioid receptor. The specific binding profile of each analog, meaning its relative affinity for each receptor subtype, is a critical determinant of its pharmacological properties.

Endogenous enkephalins, such as Met-enkephalin and Leu-enkephalin, are considered the primary endogenous ligands for the δ-opioid receptor, but they also bind with high affinity to the μ-opioid receptor. frontiersin.orgnih.gov Their affinity for the κ-opioid receptor is generally low. nih.gov Synthetic enkephalinamide analogs are often designed to modulate these binding properties to achieve desired therapeutic outcomes, such as enhanced analgesic potency with reduced side effects. nih.gov

Modifications to the core enkephalin structure can significantly alter receptor affinity and selectivity. For instance, the substitution of the natural L-amino acid at position 2 with a D-amino acid, as seen in analogs like [D-Ala2, Met5]-enkephalinamide (DAMA), can confer resistance to enzymatic degradation and alter the binding profile. researchgate.net Similarly, modifications at the C-terminus, such as the amidation found in enkephalinamides, can influence receptor interactions.

The binding affinities of several enkephalinamide analogs for μ, δ, and κ opioid receptors have been determined using radioligand binding assays. These assays measure the ability of the unlabeled analog to displace a radiolabeled ligand from the receptor. The results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

For example, studies on various synthetic enkephalin analogs have demonstrated a wide range of affinities and selectivities. Some analogs are designed to be highly selective for a single receptor subtype, while others are developed as mixed agonists, targeting multiple receptors to achieve a synergistic effect. nih.govnih.gov The development of bivalent ligands, where an enkephalin-like structure is linked to another pharmacophore, has also been explored to create compounds with unique binding profiles and potent activities at both μ and δ receptors. nih.gov

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM) of Selected Enkephalin Analogs

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

|---|---|---|---|---|

| [Met]-Enkephalin | ~1.5 | ~1.0 | >1000 | frontiersin.org |

| [Leu]-Enkephalin | ~3.0 | ~0.5 | >1000 | frontiersin.org |

| Biphalin | 1.9 | 5.2 | 260 | nih.gov |

| Ligand 16 (Dmt-substituted enkephalin-fentanyl hybrid) | 0.4 | 0.4 | - | nih.gov |

| [D-Ala2, Met5]-enkephalinamide (DAMA) | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | researchgate.net |

Data is representative and compiled from various sources. The exact values can vary depending on the experimental conditions.

The zeta (ζ) opioid receptor, also known as the Opioid Growth Factor Receptor (OGFr), is a non-classical opioid receptor that plays a role in cell proliferation and tissue growth. glpbio.com The endogenous ligand for the ζ-receptor is [Met]-enkephalin. glpbio.com Consequently, enkephalinamide analogs, particularly those based on the Met-enkephalin sequence like [Met5]-enkephalin, amide, are also agonists for the ζ-opioid receptor. glpbio.com The interaction with the ζ-receptor is distinct from the classical opioid effects mediated by μ, δ, and κ receptors.

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor. annualreviews.org These assays involve incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope). The unlabeled compound being tested (the "cold" ligand) is then added at various concentrations to compete with the radiolabeled ligand for binding to the receptor.

The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the cold ligand that inhibits 50% of the specific binding of the radiolabeled ligand (the IC50 value) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand. A lower Ki value signifies a higher binding affinity of the test compound for the receptor.

The choice of radioligand is crucial and should be a high-affinity, selective ligand for the receptor subtype being studied. For example, [3H]DAMGO is commonly used for μ-receptors, [3H]DPDPE for δ-receptors, and [3H]U-69,593 for κ-receptors. frontiersin.org

Functional Receptor Activity and Signal Transduction Coupling

Beyond simply binding to a receptor, it is essential to determine the functional consequence of this interaction. Enkephalinamide analogs are typically agonists, meaning they activate the receptor upon binding, initiating a downstream signaling cascade. The potency and efficacy of this activation are key measures of their functional activity.

Isolated tissue bioassays are classical pharmacological preparations used to assess the functional activity of opioid agonists. The guinea pig ileum (GPI) myenteric plexus-longitudinal muscle preparation is rich in μ-opioid receptors, while the mouse vas deferens (MVD) is abundant in δ-opioid receptors. acs.orgresearchgate.net

In these assays, the isolated tissue is placed in an organ bath and electrically stimulated to induce contractions. Opioid agonists inhibit these contractions in a concentration-dependent manner. By measuring the extent of this inhibition at different concentrations of the enkephalinamide analog, a dose-response curve can be generated. These bioassays provide a measure of the compound's potency (typically as an IC50 value, the concentration that produces 50% of the maximal inhibitory effect) and efficacy (the maximum inhibitory effect the compound can produce). acs.orgresearchgate.net

For example, a compound that is highly potent in the GPI assay is considered a potent μ-agonist, while high potency in the MVD assay indicates potent δ-agonist activity. The ratio of the IC50 values in the MVD and GPI assays is often used as an indicator of the compound's δ/μ selectivity. acs.org

The potency of an agonist refers to the concentration of the drug required to produce a specific effect, with a lower IC50 or EC50 (effective concentration 50) value indicating higher potency. Efficacy (Emax) refers to the maximum response a drug can produce. A full agonist has high efficacy, while a partial agonist has lower efficacy even at saturating concentrations.

In the context of enkephalinamide analogs, potency and efficacy are determined from the concentration-response curves generated in functional assays like the GPI and MVD bioassays. For instance, [Met5]-enkephalin, amide has been shown to cause a concentration-dependent, reversible inhibition of pelvic nerve-evoked contractions in the cat distal colon with an IC50 value of 2.2 nM, demonstrating its potent agonist activity at δ-opioid receptors. medchemexpress.com

The development of novel enkephalin analogs often aims to enhance both potency and efficacy. For example, the Dmt-substituted enkephalin-fentanyl hybrid, ligand 16, was found to have very potent agonist activities in both the MVD (IC50 = 1.8 nM) and GPI (IC50 = 8.5 nM) assays, indicating potent mixed μ/δ agonism. nih.gov

Table 2: Representative Functional Activity (IC50, nM) of Selected Enkephalin Analogs in Isolated Tissue Bioassays

| Compound | Guinea Pig Ileum (GPI) IC50 (nM) (μ-activity) | Mouse Vas Deferens (MVD) IC50 (nM) (δ-activity) | Reference |

|---|---|---|---|

| [Met]-Enkephalin | ~50 | ~10 | acs.orgresearchgate.net |

| [Leu]-Enkephalin | ~200 | ~1 | acs.orgresearchgate.net |

| Biphalin | ~1 | ~0.1 | nih.gov |

| Ligand 17 (enkephalin-N-phenyl-N-(piperidin-2-ylmethyl) propionamide (B166681) hybrid) | 0.73 | 0.47 | nih.gov |

| [Met5]-enkephalin, amide | - | 2.2 (cat distal colon) | medchemexpress.com |

Data is representative and compiled from various sources. The exact values can vary depending on the experimental conditions.

Structure-Activity Relationships (SAR) for Opioid Receptor Selectivity

The development of enkephalinamide analogs with specific opioid receptor selectivity has been a significant focus of medicinal chemistry. The structure-activity relationship (SAR) studies have provided crucial insights into how modifications to the peptide structure influence binding affinity and functional activity at the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Amino Acid Residue Contributions to Receptor Selectivity

The identity and stereochemistry of amino acid residues within the enkephalinamide sequence are primary determinants of receptor selectivity.

Tyrosine (Tyr) at position 1 : The N-terminal tyrosine residue is essential for opioid activity, with its phenolic hydroxyl group being a key pharmacophoric element. researchgate.net Modification of this residue can significantly alter receptor selectivity. For instance, substituting Tyr with 2',6'-dimethyltyrosine (Dmt) often increases affinity for the µ-opioid receptor (MOR). frontiersin.org This enhancement is attributed to potential additional interactions of the methyl groups with the receptor's binding pocket and increased lipophilicity. frontiersin.org Shifting the hydroxyl group from the para to the meta position can enhance antagonist activity at the µ-receptor. researchgate.net

Position 2 : The amino acid at this position plays a critical role in differentiating between µ and δ receptor selectivity. Replacing the natural Gly with a D-amino acid, such as D-Ala, generally protects the peptide from enzymatic degradation and can influence selectivity. nih.gov Substitution of Gly² with D-Ala has been shown to decrease δ-opioid receptor (DOR) selectivity by increasing MOR activity in many enkephalin analogs. mdpi.com However, further modifications can recover DOR selectivity. For example, replacing Leu⁵ with D-Leu in a D-Ala²-containing analog restored DOR selectivity and resulted in a highly potent agonist. mdpi.com

Phenylalanine (Phe) at position 3 and 4 : The aromatic ring of Phe is another critical component for receptor interaction. Modifications to the Phe residue at position 4 can modulate both δOR and µOR potency and selectivity. mdpi.com For example, halogenation at the para-position of Phe⁴ in Leu-enkephalin tends to enhance δOR affinity while reducing µOR affinity. mdpi.com The L-configuration of Phe³ is not strictly necessary, and modifications with D-Phe have led to significant increases in analgesic effects. mdpi.com

Leucine (Leu) and Methionine (Met) at position 5 : The C-terminal amino acid at position 5 also contributes to receptor selectivity. nih.gov Leu-enkephalin displays a higher affinity for the δ-opioid receptor, while Met-enkephalin shows a more balanced affinity for both µ and δ receptors. peptidesociety.orgebi.ac.uk

The following table summarizes the general effects of key amino acid substitutions on opioid receptor selectivity in enkephalinamide analogs.

| Position | Substitution | Primary Effect on Selectivity |

| 1 (Tyr) | 2',6'-dimethyltyrosine (Dmt) | Increased µ-opioid receptor affinity. frontiersin.org |

| 2 (Gly) | D-Alanine (D-Ala) | Increased µ-opioid receptor activity, decreased δ-opioid receptor selectivity. mdpi.com |

| 4 (Phe) | para-halogenation | Enhanced δ-opioid receptor affinity, reduced µ-opioid receptor affinity. mdpi.com |

| 5 (Leu/Met) | Leucine | Higher preference for δ-opioid receptors. ebi.ac.uk |

| 5 (Leu/Met) | Methionine | More balanced µ and δ opioid receptor affinity. peptidesociety.org |

Influence of Terminal Modifications on Receptor Affinity and Selectivity

Modifications at the N- and C-termini of enkephalinamide analogs are powerful strategies for fine-tuning receptor affinity and selectivity.

N-Terminal Modifications : While the free amino group of the N-terminal Tyr is crucial, certain modifications are tolerated and can enhance activity. For example, N-alkylation of Met-enkephalin has been shown to affect DOR binding, with N-hexyl derivatives showing the strongest binding. mdpi.com

C-Terminal Modifications : The C-terminus significantly influences receptor selectivity. nih.gov Amidation of the C-terminal carboxyl group, a hallmark of enkephalinamides, generally increases metabolic stability and can alter receptor preference. Further modifications at the C-terminus, such as the attachment of bulky aromatic or aliphatic groups, can lead to high-affinity MOR agonists. mdpi.com For instance, modifying the C-terminus of certain tetrapeptides with an N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide (DPP) moiety resulted in high binding affinities at all three opioid receptors, with a notable increase in kappa-opioid receptor (KOR) affinity. nih.gov Simple modifications, like converting the C-terminal carboxylate to a carboxamide, can shift a compound's profile from a selective DOR antagonist to a mixed MOR agonist/DOR antagonist. mdpi.com

Conformational Determinants of Receptor Preference

The three-dimensional conformation of enkephalinamide analogs is a critical factor governing their interaction with and preference for specific opioid receptor subtypes. It is believed that these flexible peptides adopt a specific "bioactive conformation" upon interacting with the cell membrane before binding to the receptor. nih.gov

Different receptor subtypes (µ, δ, and κ) are thought to require distinct ligand conformations for high-affinity binding. researchgate.net For example, a β-turn conformation in the 2-3 position of the peptide backbone is often associated with high µ-receptor affinity. researchgate.net

Cyclic enkephalin analogs, where the peptide backbone is conformationally restricted, have been instrumental in studying the relationship between conformation and receptor selectivity. The size of the cyclic ring and the nature of the bridging amino acids can dramatically influence receptor preference. bibliotekanauki.plnih.gov For instance, in certain cyclic analogs, a larger ring structure can shift selectivity towards the δ-receptor. bibliotekanauki.pl The distortion of the peptide backbone in the ring closure region can create steric hindrance that may be incompatible with the binding pocket of one receptor subtype while favoring another. nih.gov

Design Principles for Dual/Mixed Opioid Receptor Agonists/Antagonists

The development of ligands that can simultaneously interact with multiple opioid receptors as agonists, antagonists, or a combination of both, is a promising strategy for developing safer and more effective analgesics. mdpi.comnih.gov

MOR/DOR Mixed Agonists : The simultaneous activation of both µ and δ opioid receptors may produce synergistic antinociceptive effects with a reduced side-effect profile. mdpi.com Biphalin, a dimeric enkephalin analog, is a classic example of a MOR/DOR agonist. mdpi.com The design of such molecules often involves combining pharmacophoric elements known to confer affinity for each receptor subtype.

MOR Agonist/DOR Antagonist : A ligand that activates the MOR to produce analgesia while simultaneously blocking the DOR may prevent the development of tolerance and physical dependence associated with chronic morphine use. mdpi.com The design of these molecules often starts with a known selective ligand for one receptor, which is then modified to introduce affinity and the desired opposing activity at the second receptor. For example, modifying the C-terminus of the DOR-selective antagonist TIPP (Tyr-Tic-Phe-Phe) to a carboxamide resulted in a mixed MOR agonist/DOR antagonist. mdpi.com

Multi-receptor Ligands : Some enkephalinamide analogs have been designed to interact with all three opioid receptors (µ, δ, and κ). For instance, the cyclic analog H-Dmt-c[D-Lys-Phe-2′-MePhe-Asp]-NH₂ acts as an agonist at all three receptors. mdpi.com The incorporation of β-amino acids into the peptide sequence has also been shown to induce a mixed receptor profile. mdpi.com

The following table provides examples of enkephalinamide analogs with mixed receptor profiles and their design rationale.

| Analog Type | Example | Design Principle |

| MOR/DOR Agonist | Biphalin | Dimeric structure with two enkephalin pharmacophores. mdpi.com |

| MOR Agonist/DOR Antagonist | H-Dmt-Tic-[CH₂NH]Phe-Phe-NH₂ | Modification of a DOR antagonist (TIPP) to introduce MOR agonism. mdpi.com |

| MOR/DOR/KOR Agonist | H-Dmt-c[D-Lys-Phe-2′-MePhe-Asp]-NH₂ | Cyclic structure and incorporation of Dmt and a modified Phe residue. mdpi.com |

Iv. Biochemical Stability and Transmembrane Transport Mechanisms of Enkephalinamide Analogs

Enzymatic Degradation Pathways and Inactivation Mechanisms

The biological activity of enkephalinamides is terminated through cleavage by a family of enzymes known as peptidases. nih.gov These enzymes are widely distributed throughout the body and are responsible for the breakdown of peptides and proteins.

The degradation of enkephalins and their amide analogs is a complex process involving several types of peptidases that cleave specific peptide bonds. nih.gov The primary enzymes involved are aminopeptidases, carboxypeptidases, and endopeptidases.

Aminopeptidases: These enzymes, such as aminopeptidase (B13392206) N (APN), cleave the N-terminal amino acid. biorxiv.orgtandfonline.com The removal of the N-terminal tyrosine residue from enkephalins results in a complete loss of their opioid activity, making this a critical inactivation pathway. biorxiv.org Studies have shown that inhibiting aminopeptidases can significantly increase the potency of enkephalins. tandfonline.comjneurosci.org

Carboxypeptidases: These enzymes, including dipeptidyl carboxypeptidase, act on the C-terminal end of the peptide. biorxiv.orgnih.gov In some species, carboxypeptidases play a more significant role in enkephalin degradation than aminopeptidases. nih.gov

Endopeptidases: Neutral endopeptidase (NEP), also known as enkephalinase, is a key endopeptidase that cleaves internal peptide bonds. biorxiv.orgjneurosci.org Specifically, NEP hydrolyzes the Gly-Phe bond in the enkephalin sequence. biorxiv.orgtandfonline.com Inhibition of NEP has been shown to potentiate the effects of enkephalins. biorxiv.orgjneurosci.org

The concerted action of these peptidases ensures the rapid inactivation of endogenous enkephalins. nih.govjneurosci.org Research indicates that for effective protection of enkephalins, a combination of inhibitors targeting these different enzyme classes is often necessary. jneurosci.org

The metabolic half-life of a compound is a measure of how long it takes for half of the substance to be eliminated from a biological system. Due to rapid enzymatic degradation, natural enkephalins have an extremely short half-life, on the order of seconds to a few minutes in plasma and brain tissue. capes.gov.brescholarship.org

The stability of enkephalinamide analogs is assessed by incubating them in various biological matrices, such as plasma, blood, or tissue homogenates, and measuring the rate of their disappearance over time. nih.govevotec.commdpi.com For instance, one study compared the degradation of Met-enkephalin with its analog, (D-Ala2)Met-enkephalinamide. While Met-enkephalin was completely degraded within 5 minutes in a mouse brain extract, 50% of the enkephalinamide analog remained after 2.5 hours. nih.gov

The stability of these analogs can vary significantly depending on the specific chemical modifications and the biological matrix used for testing. evotec.commdpi.com For example, some compounds may be relatively stable in plasma but rapidly degraded in liver or brain homogenates, which have different enzymatic profiles. mdpi.com These in vitro stability assays are crucial for predicting the in vivo behavior of enkephalinamide analogs and for guiding the design of more stable and effective therapeutic agents.

Strategies for Enhancing Proteolytic Stability

One of the most effective strategies to enhance proteolytic stability is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. biopharmaspec.commdpi.com Proteases are highly specific for L-amino acid residues, and the presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic recognition and hydrolysis. mdpi.comnih.gov

A classic example is the substitution of Glycine (B1666218) at position 2 of the enkephalin sequence with D-Alanine. This single modification in [D-Ala2]-Met-enkephalinamide (DAMEA) results in a substantial increase in resistance to aminopeptidase degradation. nih.govnih.gov Further studies have shown that incorporating D-amino acids at other positions can also confer enhanced stability. nih.gov

| Modification Strategy | Example Analog | Observed Effect on Stability |

| D-Amino Acid Substitution | [D-Ala2]-Met-enkephalinamide | Increased resistance to aminopeptidase degradation. nih.govnih.gov |

| D-Amino Acid Substitution | Peptides with D-amino acids at termini | Greatly improved stability in serum. nih.gov |

| All D-Amino Acid Substitution | Enantiomeric peptides | Rendered indigestible by proteases. nih.gov |

Altering the peptide backbone is another powerful approach to creating more stable enkephalin analogs. nih.gov These modifications aim to replace the scissile amide bonds with linkages that are not recognized by proteases. slideshare.net

Examples of backbone modifications include the introduction of thioamides, which replace the amide oxygen with a sulfur atom, or the use of reduced amide bonds. researchgate.net Peptidomimetics are compounds that mimic the three-dimensional structure of a peptide but are built from non-peptide moieties, making them inherently resistant to proteolysis. slideshare.netnih.gov These approaches can lead to compounds with significantly improved stability profiles.

Since aminopeptidases and carboxypeptidases target the free N- and C-termini of peptides, respectively, modifying these ends can effectively block degradation. mdpi.comnih.gov

Amidation: Converting the C-terminal carboxylic acid to an amide group, as in enkephalinamides, protects against carboxypeptidase activity. scispace.com This is a common and effective strategy for enhancing peptide stability. nih.gov

N-methylation: The addition of a methyl group to the N-terminal amine or to internal amide nitrogens can sterically hinder the approach of aminopeptidases and endopeptidases. nih.govresearchgate.net N-methylation can also improve membrane permeability. researchgate.net

Glycosylation: The attachment of sugar moieties to the peptide can also enhance proteolytic stability. The bulky carbohydrate group can shield the peptide backbone from enzymatic attack. nih.gov

Phosphorylation: Phosphorylation of the N-terminal tyrosine residue has been shown to significantly improve the stability of enkephalins against aminopeptidase M. nih.gov

Mechanisms of Biological Membrane Permeation

The passage of enkephalinamide analogs across biological membranes is a complex process influenced by the physicochemical properties of the molecule and the specific transport systems embedded within the membrane.

Evaluating the ability of drug candidates to cross the blood-brain barrier is a critical step in the development of neurologically active agents. To this end, researchers employ a variety of in vivo and in vitro models to predict BBB permeability.

In situ brain perfusion is an in vivo technique that allows for the quantitative measurement of the rate of transport of compounds from the blood into the brain. capes.gov.br This method has been utilized to demonstrate that modifications like glycosylation can significantly enhance the brain uptake of enkephalin analogs. nih.gov For instance, in situ perfusion studies in rats showed that the brain uptake of certain glycosylated cyclic enkephalin peptides was improved by up to 98%. nih.gov

In vitro models are also widely used due to their lower cost and higher throughput. Among the most common are cell-based assays, such as the Caco-2 cell model. researchgate.net Originally derived from a human colorectal carcinoma, the Caco-2 cell line is primarily a model of the intestinal epithelium but has been used to assess the permeability of various compounds. nih.govresearchgate.net Studies on glycosylated enkephalins have used Caco-2 cell monolayers to measure permeability. plos.orgnih.gov For example, experiments revealed that mono- and trisaccharide conjugated enkephalins exhibited permeability 14 and 28 times higher, respectively, than that of the parent enkephalin. plos.orgnih.gov

However, it is important to note the limitations of using Caco-2 cells as a surrogate for the BBB. nih.gov The BBB and the intestinal mucosa are fundamentally different biological barriers. nih.govresearchgate.net Consequently, poor correlations have been observed between permeability data from Caco-2 cells and in vivo BBB transport, emphasizing the need for specific BBB models for more accurate predictions. nih.govresearchgate.net

| Compound | Permeability Model | Key Finding | Reference |

|---|---|---|---|

| Glycosylated Enkephalin Analogs | In Situ Brain Perfusion (Rat) | Brain uptake improved by up to 98% compared to non-glycosylated parent peptide. | nih.gov |

| Monosaccharide-conjugated Enkephalin | Caco-2 Cells | 14-fold higher permeability than enkephalin alone. | plos.orgnih.gov |

| Trisaccharide-conjugated Enkephalin | Caco-2 Cells | 28-fold higher permeability than enkephalin alone. | plos.orgnih.gov |

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, has long been recognized as a key determinant of passive diffusion across the BBB. conicet.gov.ar However, for peptide-based drugs like enkephalinamides, increasing lipophilicity is not always a straightforward strategy and can be counteracted by enzymatic instability.

Glycosylation, the attachment of sugar moieties to a molecule, presents a promising alternative strategy to modulate the physicochemical properties of peptide drugs. rsc.org This modification can profoundly influence membrane transport in several ways. A significant consequence of glycosylation is a decrease in lipophilicity. nih.gov Paradoxically, this reduction in lipophilicity can be accompanied by enhanced brain bioavailability. nih.govresearchgate.net Studies on cyclic enkephalin analogs demonstrated that while glycosylation led to a significant decrease in lipophilicity, it concurrently improved brain uptake as measured by in situ perfusion. nih.gov

This suggests that the enhanced transport is not mediated by simple passive diffusion but likely involves specific interactions with transport systems. Glycosylation can improve the stability of the peptide in biological fluids and may facilitate transport by targeting glucose transporters or other carbohydrate-recognizing systems on cell membranes. plos.orgnih.govrsc.org The structure and linkage of the attached carbohydrate can also influence the degree of transport enhancement. nih.gov

The enhanced permeation of glycosylated enkephalinamides, despite their decreased lipophilicity, points towards the involvement of specific transport mechanisms at the BBB. The brain requires a constant supply of essential nutrients, which are transported from the blood via carrier-mediated or receptor-mediated transcytosis. nih.gov Strategies are being developed to hijack these endogenous systems for drug delivery.

One such target is the asialoglycoprotein receptor (ASGPR). plos.orgnih.gov The ASGPR is a C-type lectin that recognizes and binds to glycoproteins with terminal galactose or N-acetylgalactosamine residues. plos.orgnih.gov While predominantly located on hepatic cells, the ASGPR has also been identified in discrete areas of the brain, including the cerebellum and brain stem. plos.orgnih.gov Research has shown that the enzymatic glycosylation of enkephalin with galactose-containing moieties enables it to bind to the ASGPR. plos.orgnih.gov The addition of a trisaccharide to enkephalin was found to double its binding affinity for the receptor. plos.orgnih.gov This targeted binding suggests a potential mechanism for receptor-mediated endocytosis across the BBB. researchgate.net

V. Conformational Analysis and Molecular Dynamics of Enkephalinamide Analogs

Spectroscopic Investigations of Enkephalinamide Conformation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. By analyzing various NMR parameters, researchers can deduce detailed conformational features.

In studies of Met-enkephalin and Met-enkephalinamide, 270-MHz 1H and 68-MHz 13C NMR spectra have been analyzed in different solvents. nih.gov These analyses reveal that in certain solvents like dimethyl sulfoxide (B87167) (DMSO), the dipolar form of Met-enkephalin exists in an equilibrium of folded and extended conformations. nih.gov The folded conformation is stabilized by an intramolecular attraction between the charged N-terminus and C-terminus. nih.gov However, for the cationic form of Met-enkephalinamide in both DMSO and water, there is no evidence for the formation of a stable, folded conformation, indicating it likely exists as an ensemble of flexible structures. nih.gov

Advanced NMR experiments like TOCSY (Total Correlated Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to confirm amino acid sequences and determine spatial proximities between protons, which helps in building a 3D model of the peptide. researchgate.net These techniques have been instrumental in examining novel cyclic enkephalin analogs, allowing for the assignment of chemical shifts and the generation of distance constraints for structural calculations. researchgate.net

| Nuclear Overhauser Effect (NOE) | Detects protons that are close in space (<5 Å), providing crucial distance constraints for calculating the three-dimensional structure. nih.gov |

Computational Modeling of Enkephalinamide Structures

Computational modeling complements experimental techniques like NMR by providing a dynamic view of peptide conformation and allowing for the theoretical calculation of preferred structures. These methods are essential for exploring the vast conformational space available to flexible molecules like enkephalinamides.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For enkephalin analogs, MD simulations provide insights into the dynamic behavior of the peptide, including conformational transitions and flexibility. nih.govnih.gov

Simulations of cyclic enkephalin analogs show that cyclization substantially reduces the motion of the ring structure. nih.gov The dynamic trajectories can be analyzed to understand the relative mobility of the peptide rings, transitions between different equilibrium states, and patterns of hydrogen bonding. nih.gov For instance, in some analogs, C7, C6, and C8 hydrogen-bonded structures are observed. nih.gov

MD simulations have also been applied to linear analogs like [Met5]-enkephalin and the more µ-receptor-specific [D-Ala2,Met5]enkephalin. These simulations show that the peptides can converge from an extended state into a folded β-bend form, which is stabilized by several intramolecular hydrogen bonds. nih.gov Comparing explicit and implicit solvent models in long-time MD simulations helps to validate the methods and provides a deeper understanding of the peptide's dynamics in an aqueous environment. nih.gov Such studies suggest that the local and global dynamics obtained from both types of simulations can be in good agreement. nih.gov

Theoretical calculations are used to identify the most stable, or "preferred," conformations from the multitude of possibilities sampled by MD simulations or other methods. These calculations typically involve energy minimization to find the lowest energy states. nih.gov

For novel cyclic enkephalin analogs, the conformational space can be exhaustively searched using methods like Electrostatically Driven Monte Carlo (EDMC). researchgate.net A large number of conformations are generated and then clustered into families based on their structure and energy. researchgate.net By generating theoretical ROESY spectra for representative conformations and fitting them to experimental spectra, researchers can determine an ensemble of the most populated conformations in different solvents. researchgate.net

Energy conformational studies on µ-selective Met-enkephalinamide analogs have identified a common energy-accessible β'II 2-3 turn conformation for analogs with high µ-receptor affinity. researchgate.net This finding lends support to this specific conformer being a candidate for the biologically active structure at the µ-receptor. researchgate.net These theoretical calculations help determine the minimal structural requirements for a biological response and can guide the design of new, more potent compounds. researchgate.net

Ligand-Receptor Docking and Interaction Modeling

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a small molecule (the ligand, such as an enkephalinamide analog) when bound to a larger molecule (the receptor, typically a protein) to form a stable complex. meilerlab.orgresearchgate.net This modeling is critical for understanding the molecular basis of opioid activity.

Computer modeling has been used to analyze the binding affinity of a series of δ-opioid selective enkephalin analogs to a model of the δ-opioid receptor. researchgate.net Using docking algorithms, it was established that these analogs have a good binding affinity, forming hydrogen bonds with specific amino acid residues within the receptor's binding pocket. researchgate.net For example, interactions can be established between the ligand and residues such as His278, while π-π stacking interactions may occur with aromatic residues like Phe222. researchgate.net

Docking studies of enkephalin-like tetrapeptide analogs at the kappa-opioid receptor (KOR) have also been performed. nih.gov By docking various ligands into the crystal structure of the KOR, a good correlation can be found between experimental binding affinity and theoretical docking scores. nih.gov Visual inspection of the docked poses can reveal key interactions, such as a potential H-bond between the carbonyl group of the Gly3 residue in the peptide and the NH group of a Cys residue in the receptor. nih.gov These studies demonstrate the critical role of specific residues, as the deletion of Gly3 can lead to a significant decrease in binding affinity for the KOR. nih.gov

The process often involves allowing flexibility in the peptide ligand while keeping the receptor rigid, or allowing for flexibility in both. nih.gov By starting with low-energy conformers identified through NMR and theoretical calculations, docking simulations can predict low-energy poses where crucial parts of the enkephalin analog occupy positions similar to those of known rigid opioid ligands. nih.gov

Table 2: Key Interactions in Enkephalinamide-Receptor Docking

| Interaction Type | Description | Example Residues (Receptor) |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | His278, Cys151 researchgate.netnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe222 researchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Various nonpolar residues in the binding pocket. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Aspartate residues in transmembrane helices. researchgate.net |

Influence of Membrane Environment on Peptide Conformation

The cell membrane is not merely a barrier but an active participant in the process of ligand-receptor binding. It is widely believed that enkephalins first interact with the nerve cell membrane, which induces a specific conformation suitable for binding to the opiate receptor embedded within it. nih.gov

NMR spectroscopy in membrane-mimicking environments, such as lysophosphatidylcholine (B164491) micelles or bicelles, has provided strong evidence for this hypothesis. nih.govnih.gov When transferred from an aqueous solution to a lipid-rich environment, enkephalins undergo significant conformational changes. nih.gov A selective upfield shift observed for the Met5 N-H proton upon lipid binding suggests its incorporation into an intramolecular hydrogen bond. nih.gov This, along with other data, points to the enkephalin folding into a β-turn structure (with a hydrogen bond between the Gly2 C=O and Met5 NH) in the lipid environment. nih.gov

Multidimensional 1H NMR studies in fast-tumbling bicelles have been used to determine the three-dimensional structure of methionine-enkephalin in a model membrane. nih.gov The structures obtained show important similarities, though differences can arise based on the specific lipid composition (e.g., zwitterionic vs. anionic lipids), affecting interactions between the side chains of Tyr1, Phe4, and Met5. nih.gov

Furthermore, molecular dynamics simulations have been used to explore how factors like membrane curvature affect peptide structure. nih.gov Peptides may show a strong preference for binding to regions of high membrane curvature, such as those found in a transmembrane pore, and the peptide's structure can be dependent on the degree of this local curvature. nih.gov This suggests that the membrane environment plays a crucial role in stabilizing the "bioactive" conformation required for receptor recognition and activation. nih.gov

Vi. Intracellular Signaling Pathways and Cellular Responses to Enkephalinamide Analogs

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The binding of an enkephalinamide analog to its GPCR brings about a conformational change in the receptor. mdpi.com This change facilitates the interaction with a heterotrimeric G-protein complex, which consists of α, β, and γ subunits. wikipedia.org Enkephalin-activated opioid receptors are typically coupled to inhibitory G-proteins (Gαi/o). frontiersin.orgproteopedia.org The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP unit from the Gβγ dimer. wikipedia.orgwikipedia.org Both the activated Gαi/o subunit and the freed Gβγ dimer proceed to interact with and modulate various downstream effector proteins. wikipedia.org

The primary function of the activated Gαi subunit is to inhibit the activity of adenylyl cyclase, a key enzyme in cellular signaling. wikipedia.orgthejh.org Adenylyl cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). plos.org The Gαi subunit binds directly to the adenylyl cyclase enzyme, specifically within a cleft in its C1 domain, which reduces its catalytic activity. plos.orgnih.gov This inhibitory action is a hallmark of the signaling pathway for enkephalins and their analogs. thejh.orgucd.ie For instance, the enkephalin analog D-ala2-methionine enkephalinamide (DALA) has been shown to inhibit both basal and stimulated adenylyl cyclase activity in lacrimal gland membrane preparations. arvojournals.org This inhibition prevents the accumulation of cAMP that would otherwise be triggered by stimulatory signals.

As a direct consequence of adenylyl cyclase inhibition by the Gαi subunit, the intracellular concentration of cyclic AMP (cAMP) is significantly reduced. wikipedia.org cAMP is a crucial second messenger that regulates a multitude of cellular processes, including gene transcription, cell growth, and metabolic control. scbt.comuzh.ch Opioid receptor activation by agonists leads to a decrease in cAMP formation. ucd.ie Studies using the Met-enkephalin analog [D-Ala 2, D-met 5] enkephalin (DAMEA) have demonstrated its ability to cause a concentration-dependent reduction in contractile activity, a process linked to decreased cAMP generation. ucd.ie Similarly, in neuroblastoma cells, opioid agonists like DAMGO have been shown to reduce cAMP accumulation that is stimulated by agents like forskolin, a direct activator of adenylyl cyclase. umich.edu

Table 1: Effect of Enkephalinamide Analogs on Adenylyl Cyclase and cAMP Levels

| Analog | Model System | Effect | Reference |

|---|---|---|---|

| D-ala2-methionine enkephalinamide (DALA) | Lacrimal Gland Membranes | Inhibited basal and forskolin-stimulated adenylyl cyclase activity. | arvojournals.org |

| [D-Ala 2, D-met 5] enkephalin (DAMEA) | Human Myometrium | Implied to decrease cAMP generation, leading to utero-relaxant effect. | ucd.ie |

| DAMGO (μ-agonist) | SH-SY5Y Neuroblastoma Cells | Reduced forskolin-stimulated cyclic AMP accumulation. | umich.edu |

Ion Channel Modulation by Enkephalinamide Analogs

In addition to the adenylyl cyclase pathway, the dissociated G-protein subunits (both Gαi and Gβγ) directly modulate the activity of various ion channels in the cell membrane. ucd.iefrontiersin.org This modulation is a rapid and direct mechanism for controlling neuronal excitability and neurotransmitter release.

Enkephalinamide analogs also regulate the function of voltage-sensitive calcium channels, primarily through the action of the Gβγ subunits, although Gαi may also be involved. mdpi.comphysiology.org The activation of opioid receptors leads to the inhibition of high-voltage-activated calcium channels, particularly N-type and L-type channels. physiology.orgnih.gov This inhibition reduces the influx of calcium (Ca2+) into the neuron, especially at presynaptic terminals. mdpi.com Since calcium influx is a critical trigger for the release of neurotransmitters, this inhibition leads to a decrease in the release of excitatory neurotransmitters. frontiersin.orgmdpi.com Studies have shown that Met-enkephalin and its analogs inhibit N-type Ca2+ channels in a manner that is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein. physiology.org

Table 2: Modulation of Ion Channels by Enkephalinamide Analogs

| Ion Channel Type | G-Protein Subunit | Effect of Analog Binding | Cellular Consequence | Reference | | :--- | :--- | :--- | :--- | :--- | | GIRK Channels | Gβγ | Activation | K+ efflux, membrane hyperpolarization | wikipedia.orgmdpi.comfrontiersin.org | | Voltage-Sensitive Ca2+ Channels (N-type) | Gβγ | Inhibition | Reduced Ca2+ influx | Decreased neurotransmitter release | frontiersin.orgmdpi.comphysiology.org |

Receptor Dynamics and Regulatory Mechanisms

The cellular response to enkephalinamide analogs is tightly regulated by dynamic changes in the state of the opioid receptors. These mechanisms, which include internalization and desensitization, are critical for preventing overstimulation and maintaining cellular homeostasis.

Continuous or repeated exposure to enkephalinamide agonists triggers a process of receptor internalization, a key mechanism for regulating signal duration. Upon agonist binding, G protein-coupled receptors (GPCRs), such as the delta-opioid receptor (DOR), are phosphorylated by G protein-coupled receptor kinases (GRKs). nih.govfrontiersin.org This phosphorylation event facilitates the recruitment of β-arrestin proteins to the receptor. nih.govfrontiersin.org The receptor-arrestin complex then localizes to clathrin-coated pits, leading to the endocytosis of the receptor from the cell membrane into the cytoplasm. frontiersin.orgnih.gov

Different enkephalin analogs can induce varied internalization profiles. For example, peptide agonists like [D-Pen², D-Pen⁵]enkephalin (DPDPE) and deltorphin (B1670231) II are known to stimulate robust DOR internalization. nih.govnih.gov Studies in human embryonic kidney (HEK) 293 cells have shown that [Met⁵]enkephalin can also induce receptor internalization, a process that can be slowed but not completely blocked by pertussis toxin, suggesting the existence of both G protein-dependent and independent pathways for this process. nih.gov The ability of an agonist to induce phosphorylation at specific sites, such as Ser363 on the DOR, is a strong predictor of its capacity to cause internalization. nih.gov

Once internalized, receptors can be either recycled back to the cell surface, leading to resensitization, or targeted for lysosomal degradation, a process known as downregulation, which results in a long-term reduction of receptor numbers. nih.gov For instance, in neuroblastoma cells, DPDPE and deltorphin I stimulate internalization followed by lysosomal degradation of the DOR. nih.gov This agonist-driven regulation of receptor density is a critical factor in the development of tolerance. researchgate.net

| Enkephalin Analog | Receptor Target | Observed Effect on Internalization | Key Mediators |

|---|---|---|---|

| DPDPE | δ-Opioid Receptor (DOR) | Induces robust receptor internalization and subsequent lysosomal degradation. nih.gov | GRK, β-arrestin, Clathrin nih.govfrontiersin.org |

| Deltorphin II | δ-Opioid Receptor (DOR) | Stimulates receptor internalization. nih.govnih.gov | GRK, β-arrestin nih.govnih.gov |

| [Met⁵]enkephalin | δ-Opioid Receptor (DOR) | Induces receptor internalization through both G-protein dependent and independent pathways. nih.gov | GRK, β-arrestin nih.gov |

| SNC80 (non-peptide agonist) | δ-Opioid Receptor (DOR) | High-internalizing agonist that produces receptor internalization and G-protein uncoupling. researchgate.net | Receptor Phosphorylation researchgate.net |

Desensitization refers to the diminished responsiveness of a cell to continuous or repeated agonist stimulation. nih.gov A primary mechanism underlying rapid desensitization is the functional uncoupling of the receptor from its associated G-protein. nih.govmdpi.com This process prevents the receptor from activating downstream second messenger cascades, effectively turning off the signal even while the agonist is still bound.

The binding of an agonist like an enkephalinamide analog to its receptor promotes the recruitment of GRKs, which phosphorylate the receptor's intracellular domains. mdpi.com This phosphorylation increases the receptor's affinity for β-arrestins. nih.gov The binding of β-arrestin sterically hinders the interaction between the receptor and the G-protein, leading to uncoupling and the termination of G-protein-mediated signaling. nih.govuthscsa.edu

Studies in various cell models have demonstrated this phenomenon. For example, pretreatment of Chinese hamster ovary (CHO) cells expressing the human delta-opioid receptor (hDOR) with deltorphin II leads to desensitization of adenylyl cyclase inhibition, which is associated with G-protein uncoupling. nih.gov Similarly, in neuroblastoma x glioma (NG108-15) hybrid cells, high-efficacy agonists like [D-Ala²,D-Leu⁵]enkephalin (DADLE) cause a complete uncoupling of DORs from their G-proteins. jneurosci.org This desensitization is a hallmark of receptor regulation and is a key contributor to the development of acute tolerance. nih.govjneurosci.org The entire process, from agonist binding to uncoupling and subsequent internalization, ensures a finely tuned regulation of opioid signaling. researchgate.net

Cellular Specificity of Enkephalinamide Action

Enkephalinamide analogs exert distinct effects on different cell types throughout the body, reflecting the diverse distribution of opioid receptors and the unique intracellular machinery within each cell. Their actions extend beyond the nervous system to include significant modulation of glial and immune cells.

Glial cells, the non-neuronal cells of the central nervous system, play critical roles in neural support, function, and repair. wikipedia.orghuman-memory.net Emerging evidence indicates that these cells are also targets for opioid peptides. Opioid receptors are located on glial cells, suggesting a regulatory role for enkephalins in non-neuronal processes. mdpi.comfrontiersin.org

In vitro studies using mixed glial cultures have shown that enkephalin analogs can significantly influence glial cell growth. The endogenous peptide [Met⁵]enkephalin, also known as opioid growth factor (OGF), and the selective delta-agonist DPDPE have been found to reduce the total number of glial cells in culture. physiology.org Specifically, [Met⁵]enkephalin has been shown to suppress the rate of DNA synthesis in glial fibrillary acidic protein (GFAP)-immunoreactive astrocytes, indicating an anti-proliferative effect. physiology.org Furthermore, some astrocyte-secreted molecules, including enkephalin, have been found to reduce the neuronal differentiation of adult neural stem/progenitor cells in vitro. frontiersin.org

In addition to proliferation, enkephalinamides can modulate glial cell morphology. While [Met⁵]enkephalin at concentrations that increase IL-1β release did not induce morphological changes in microglia, the broader class of opioids, such as morphine, has been shown to cause significant increases in both the cytoplasmic area and process elaboration in astrocytes, suggesting an induction of morphologic differentiation. nih.gov These findings collectively indicate that enkephalins and their analogs are important regulators of glial cell proliferation and maturation. physiology.org

| Compound | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| [Met⁵]enkephalin | Astrocytes | Reduced total glial cell number; suppressed DNA synthesis. physiology.org | physiology.org |

| DPDPE | Mixed Glial Cells | Reduced total number of glial cells. physiology.org | physiology.org |

| [Met⁵]enkephalin | Microglia | Increased IL-1β release without inducing morphological changes. nih.gov | nih.gov |

| Enkephalin (general) | Adult Neural Stem/Progenitor Cells | Reduces neuronal differentiation in vitro. frontiersin.org | frontiersin.org |

A primary function of enkephalinamides in the nervous system is the modulation of neuronal activity. nih.gov They typically exert an inhibitory effect on neurons in various brain regions, including the cerebral cortex, brainstem, and caudate nucleus. pnas.org This inhibition is achieved through multiple presynaptic and postsynaptic mechanisms.

For example, in the striatum, delta-opioid receptor agonists selectively inhibit the release of acetylcholine. consensus.app In other regions, enkephalins act on presynaptic autoreceptors to inhibit the further release of GABA, thereby modulating the local inhibitory tone. frontiersin.org This widespread inhibitory role allows enkephalins to finely tune synaptic transmission and maintain the balance of excitability within neural circuits, which is fundamental to their roles in analgesia and emotional regulation. mdpi.comconsensus.app

The neuro-immune axis involves bidirectional communication, with neuropeptides like enkephalins playing a significant role as immunomodulators. nih.gov Immuno-competent cells, including neutrophils and lymphocytes, express opioid receptors and are functionally responsive to enkephalinamide analogs.

Studies on human neutrophils have shown that protease-resistant analogs like methionine enkephalin-amide can induce degranulation, as measured by the release of β-glucuronidase and lysozyme. nih.gov While this analog did not alter the chemotactic response to optimal concentrations of the chemoattractant FMLP, it did increase the chemokinesis (random migration) of the cells and induced changes in neutrophil morphology. nih.gov Furthermore, nitrated forms of Leu-enkephalin, which can be produced by activated neutrophils during inflammation, have been shown to inhibit superoxide (B77818) anion generation and the degranulation of azurophilic granules, suggesting a feedback role in attenuating neutrophil activation. nih.gov

Enkephalins also modulate lymphocyte function. Met-enkephalin has been shown to enhance the proliferative response of human peripheral lymphocytes, an effect mediated via delta-opioid receptors. nih.gov In other studies, Met-enkephalin inhibited regulatory T cells (Tregs) while stimulating the proliferation of other lymphocyte subpopulations, such as CD4+ and CD8+ T cells, indicating a broad effect on both the innate and adaptive immune systems. nih.gov The effect of Met-enkephalin on lymphocyte proliferation can be complex, showing both inhibition and stimulation depending on the timing of administration relative to mitogen activation. tandfonline.comtandfonline.com These findings underscore the role of enkephalinamides as regulators of the immune response. nih.gov

| Compound/Analog | Immune Cell Type | Observed Functional Response | Reference |

|---|---|---|---|

| Methionine Enkephalin-amide | Neutrophils | Induces degranulation, increases chemokinesis, and alters morphology. nih.gov | nih.gov |

| Nitro-Leu-enkephalin | Neutrophils | Inhibits superoxide generation and degranulation. nih.gov | nih.gov |

| Met-enkephalin | Lymphocytes | Enhances proliferation via delta-opioid receptors. nih.gov | nih.gov |

| Met-enkephalin | Lymphocyte Subpopulations | Inhibits Treg cells and stimulates proliferation of CD4+ and CD8+ T cells. nih.gov | nih.gov |

Vii. Mechanistic Investigations of Enkephalinamide Analogs in Preclinical Biological Systems

Neurophysiological Modulation

The primary therapeutic action of enkephalinamide analogs is the modulation of pain signals within the nervous system. This is achieved through a variety of neurophysiological mechanisms at both central and peripheral levels.

Central and Peripheral Mechanisms of Nociceptive Signal Inhibition

Enkephalinamide analogs inhibit pain signals through actions in both the central nervous system (CNS) and the peripheral nervous system (PNS). dntb.gov.uanih.govnih.gov In the CNS, these compounds bind to opioid receptors, which are abundant in regions associated with pain processing. nih.gov This binding can modulate nociceptive input in two primary ways: by blocking neurotransmitter release through the inhibition of calcium ion (Ca²⁺) influx into the presynaptic terminal, or by opening potassium channels, which hyperpolarizes neurons and inhibits their firing activity. tmc.edu

In the periphery, the mechanism also involves opioid receptors located on the primary afferent neurons. mdpi.com During tissue damage or inflammation, immune cells containing endogenous opioids, such as enkephalins, can migrate to the site of injury. researchgate.net These leukocytes then release the opioid peptides, which bind to receptors on the peripheral nerve endings. nih.govresearchgate.net This action inhibits the release of pro-inflammatory and pain-signaling molecules, thereby reducing the transmission of pain signals to the central nervous system. mdpi.com

Spinal and Supraspinal Sites of Action in Pain Pathways

The analgesic effects of enkephalinamide analogs are mediated at multiple levels of the nervous system, including both spinal and supraspinal sites.

Spinal Sites: A key site of action is the dorsal horn of the spinal cord, particularly the superficial layers known as laminae I and II. nih.gov This is where primary afferent neurons, which carry pain signals from the periphery, first synapse with second-order neurons. Enkephalins released by spinal interneurons can inhibit both these first- and second-order neurons, effectively gating the pain signal before it ascends to the brain. nih.govresearchgate.net

Supraspinal Sites: Above the spinal cord, enkephalinamide analogs act on several brain regions to modulate pain perception. These "supraspinal" sites include:

Brainstem and Midbrain: Regions like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) are crucial mediators of opioid-induced analgesia. tmc.edunih.gov These areas are key components of the descending pain modulatory system, which can suppress nociceptive signals at the spinal cord level. nih.govnih.gov

Higher Brain Centers: Opioid receptors are also densely located in "affective" brain centers that process the emotional component of pain, such as the anterior cingulate cortex (ACC) and the amygdala. nih.gov By acting on these areas, enkephalin analogs can modulate the unpleasantness and emotional distress associated with pain.

Regulation of Neurotransmitter Systems Involved in Pain (e.g., Glutamate, Substance P)

A primary mechanism by which enkephalinamide analogs inhibit nociception is by suppressing the release of excitatory neurotransmitters from primary afferent nerve terminals. nih.gov When a noxious stimulus occurs, these terminals release substances like glutamate and Substance P into the synapse in the spinal dorsal horn. mdpi.comfrontiersin.org These neurotransmitters activate second-order neurons, propagating the pain signal toward the brain. nih.govresearchgate.net